
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is a chemical compound that features a pyrazole ring substituted with two methyl groups and an amine group attached to a butane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting pyrazole with methylating agents such as methyl iodide or methyl bromide.
Attachment of the Butane Chain: The 1,3-dimethyl-1H-pyrazole is then reacted with a butane derivative, such as 4-bromobutane, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Materials Science: It can be utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions.
相似化合物的比较
Similar Compounds
1,3-dimethyl-1H-pyrazole: Lacks the butane chain and amine group.
4-(1H-pyrazol-5-yl)butan-2-amine: Lacks the methyl groups on the pyrazole ring.
4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-amine is unique due to the combination of its pyrazole ring with methyl substitutions and the presence of an amine group attached to a butane chain. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
属性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
4-(2,5-dimethylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-7(10)4-5-9-6-8(2)11-12(9)3/h6-7H,4-5,10H2,1-3H3 |
InChI 键 |
MEEHLTSDWDZCGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CCC(C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
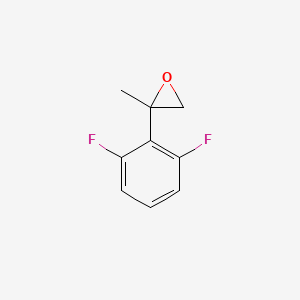
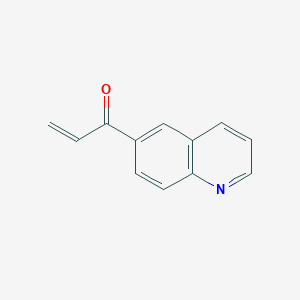

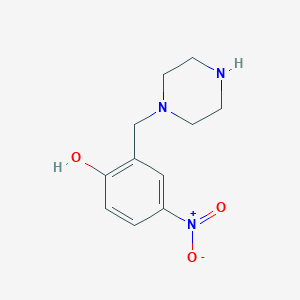
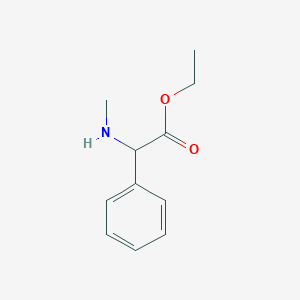
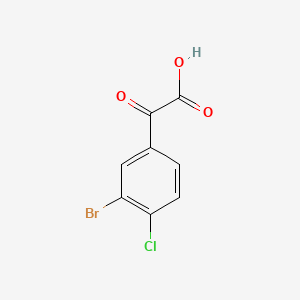
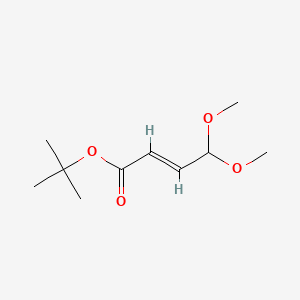
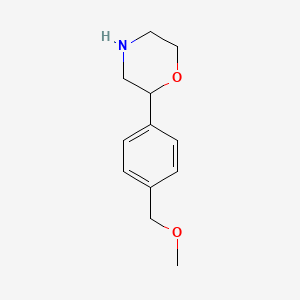


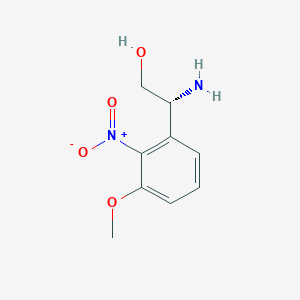

![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
